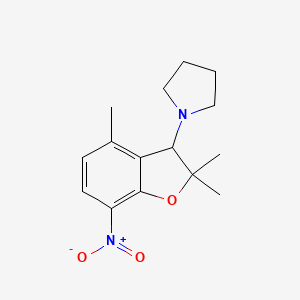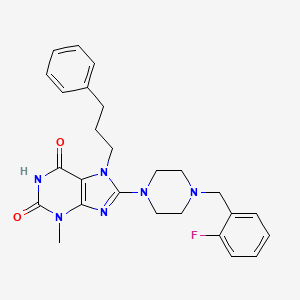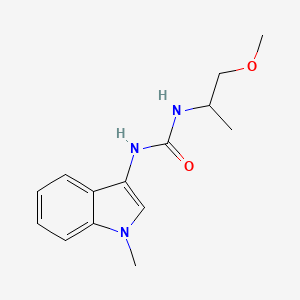
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine, commonly known as TBNPF, is a chemical compound that has gained significant attention in the field of scientific research. TBNPF is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. The inhibition of DAT by TBNPF has been found to have numerous biochemical and physiological effects, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
Heterocyclic Organic Compounds Synthesis
Pyrrolidines, such as the compound , are significant in the synthesis of heterocyclic organic compounds, which have shown various biological effects and have been successfully used in medicine. These compounds also find applications in the industry as dyes or agrochemical substances. The study of pyrrolidines chemistry is crucial for modern science, providing insights into their potential uses across various domains. A particular study explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, demonstrating the reaction's polar nature and its progression under mild conditions, leading to specific pyrrolidine derivatives as single reaction products (Żmigrodzka et al., 2022).
Voltage-Clamp Studies and Calcium Channel Agonists
Another study focused on the synthesis and voltage-clamp studies of methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylate racemates and enantiomers, alongside their benzofuroxanyl analogues. These studies on L-type Ca2+ channels indicated that certain dextrorotatory antipodes act as effective agonists of L-type Ca2+ currents, suggesting potential applications in exploring calcium channel structure and function (Visentin et al., 1999).
Synthesis of Pyrrolo[2,1-a]isoquinolines
Research into the efficient synthesis of pyrrolo[2,1-a]isoquinolines from (E)-(2-nitrovinyl)benzenes and azomethine ylides generated in situ has been reported. This process includes electrophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a concise total synthesis of significant compounds like the lamellarin core and lamellarin G trimethyl ether (Zheng et al., 2017).
Dielectric Anisotropy Studies
Dielectric anisotropy of specific nickel(II) complexes, derived from pyrrolidine-carboxylic acid derivatives, has been investigated, revealing significant anisotropy along different crystal axes. This insight could influence the development of materials with specific dielectric properties, highlighting the broader relevance of pyrrolidine derivatives in materials science (Fu et al., 2007).
Organotin Mediated Nitration
Organotin compounds, including those related to benzofuran and pyrrolidine structures, have been explored for regioselective nitration, presenting a methodology with potential applications in the synthesis of nitro derivatives crucial for various chemical processes (Favresse et al., 2000).
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets due to their versatile and unique physicochemical properties . The nitro group in the compound could potentially undergo reduction reactions in biological systems, leading to the formation of reactive species that could interact with cellular targets.
Biochemical Pathways
Benzofuran derivatives have been shown to affect a broad range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Propiedades
IUPAC Name |
1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJZUVUBYEUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)

![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)




![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)
![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)
![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)